Porantherine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

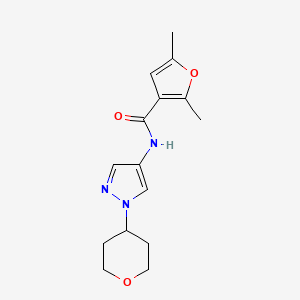

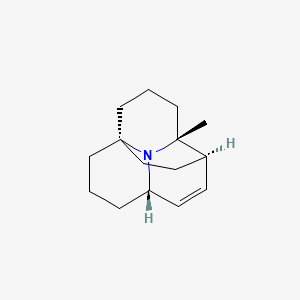

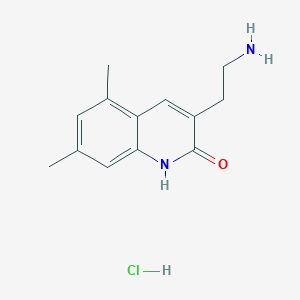

Porantherine is an alkaloid . It has been found in Poranthera corymbosa .

Synthesis Analysis

A unified asymmetric total synthesis of (+)-porantheridine and (−)-6-epi-porantheridine has been accomplished . The two molecules were prepared via a Horner–Wadsworth–Emmons/aza-Michael addition reaction or diastereoselective nucleophilic substitution of 2-methoxypiperidine from a common intermediate .Molecular Structure Analysis

Porantherine contains total 42 bond(s); 19 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 4 six-membered ring(s), 2 eight-membered ring(s), 5 ten-membered ring(s), 2 twelve-membered ring(s), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis

The key features of the unified synthetic strategy also included an asymmetric addition of silyl dienolate to sulfinylimine, substrate-controlled reduction, Wacker oxidation and TFA-promoted cyclization .Physical And Chemical Properties Analysis

Porantherine has a molecular formula of C15H23N and a formula weight of 217.4 . It is a solid at room temperature .Scientific Research Applications

Molecular Structure and Synthesis

- Molecular Structure: Porantherine, an alkaloid isolated from Poranthera corymbosa, has a tertiary amine structure with three fused six-membered rings centered on a nitrogen atom and a two-carbon atom bridge. Its absolute configuration was determined using crystal structure analysis (Denne & Mathieson, 1973).

- Synthetic Studies: Synthetic methodologies for constructing the core structure of complex alkaloids like porantherine have been developed, utilizing key steps like Intramolecular Azide-Olefin Cycloaddition (IAOC) (Miguel et al., 2016).

Alkaloid Diversity and Derivatives

- Alkaloid Diversity: Poranthera corymbosa contains various alkaloids including porantherine, porantheridine, and poranthericine. These compounds have been analyzed for their molecular structures and configurations, contributing to the understanding of naturally occurring alkaloid diversity (Johns et al., 1974).

Biomedical Applications

- Pig Models in Biomedical Research: Pigs, sharing genetic and physiological traits with humans, have become important in biomedical research. Porcine models are increasingly used in various fields, including translational models for cancer therapy, due to their similarity to humans (Schook et al., 2015).

- Porcine Translational Research Database: A comprehensive database consolidating porcine genomic and proteomic data supports research using pig models relevant to human studies. This database enhances the understanding of porcine models in translational medicine and biomedical research (Dawson et al., 2017).

Methodological Innovations

- Nitroso Diels-Alder Cycloaddition/Ring-Rearrangement: The application of nitroso Diels-Alder cycloaddition and ring-rearrangement metathesis has been explored in the synthesis of complex molecules, including porantheridine, a derivative of porantherine (Sancibrao et al., 2010).

- Allene Cyclization in Synthesis: The silver-catalyzed allene cyclization method has been employed for the synthesis of porantheridine and its epimers. This approach highlights the importance of N-protection methods in controlling stereochemistry (Bates & Lu, 2009).

properties

IUPAC Name |

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOUJYNFPKTLH-XQLPTFJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34N1C(CCC3)C=CC2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is porantherine and where is it found?

A1: Porantherine is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []

Q2: What other alkaloids are found alongside porantherine in Poranthera corymbosa?

A2: Besides porantherine (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []

Q3: What is known about the absolute structure of porantherine?

A3: Research has elucidated the absolute structure of porantherine. []

Q4: Have there been any successful total syntheses of porantherine?

A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.

Q5: How does the structure of poranthericine relate to its reactivity?

A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []

Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to porantherine?

A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including porantherine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)